molecular formula C18H18N4O3 B11487145 9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11487145
M. Wt: 338.4 g/mol
InChI Key: OFMJDTCXKDZNFE-UHFFFAOYSA-N
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Description

9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are developed to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE apart is its unique triazoloquinazoline core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other benzodioxole derivatives .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H18N4O3/c1-18(2)6-11-15(12(23)7-18)16(22-17(21-11)19-8-20-22)10-3-4-13-14(5-10)25-9-24-13/h3-5,8,16H,6-7,9H2,1-2H3,(H,19,20,21)

InChI Key

OFMJDTCXKDZNFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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